Methyl 2-(aminomethyl)-3-methoxybenzoate
Description
Methyl 2-(aminomethyl)-3-methoxybenzoate is a benzoate derivative featuring an aminomethyl group at the 2-position and a methoxy group at the 3-position of the aromatic ring. This compound is structurally significant due to its dual functional groups, which confer unique electronic and steric properties. It serves as a versatile intermediate in pharmaceutical synthesis, particularly in the development of angiotensin II receptor antagonists like Eprosartan (CAS 18469-52-8). Its reactivity is influenced by the electron-donating methoxy group and the nucleophilic aminomethyl substituent, making it valuable in metal-catalyzed C–H bond functionalization and other organic transformations.
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
methyl 2-(aminomethyl)-3-methoxybenzoate |
InChI |
InChI=1S/C10H13NO3/c1-13-9-5-3-4-7(8(9)6-11)10(12)14-2/h3-5H,6,11H2,1-2H3 |
InChI Key |
APYCQCLMHFSGMU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1CN)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(aminomethyl)-3-methoxybenzoate typically involves the esterification of 2-(aminomethyl)-3-methoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this process include sulfuric acid and hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(aminomethyl)-3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include:
- Carboxylic acids and ketones from oxidation.
- Alcohols from reduction.
- Various substituted derivatives from nucleophilic substitution.
Scientific Research Applications
Methyl 2-(aminomethyl)-3-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(aminomethyl)-3-methoxybenzoate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methoxy group can participate in hydrophobic interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural analogs, their substituent patterns, and applications:
Electronic and Steric Effects
- Electron-Donating vs. Electron-Withdrawing Groups: Methoxy groups (as in M3MOB) are electron-donating, activating the ring for electrophilic substitution. In contrast, bromine (as in Methyl 6-amino-2-bromo-3-methoxybenzoate) is electron-withdrawing, deactivating the ring but directing substitution to specific positions. The aminomethyl group in the target compound acts as a moderate electron donor, enhancing nucleophilicity at the 2-position, which is critical for forming N,O-bidentate complexes in metal catalysis.
- Steric Effects: Bulky substituents like bromine (2-position in CAS 1340366-76-8) hinder reactions at adjacent positions, whereas the smaller aminomethyl group in the target compound allows for greater flexibility in synthetic modifications.
Table: Comparative Physicochemical Properties
| Compound | Molecular Weight | LogP (Predicted) | Solubility (mg/mL) | Key Reactivity |
|---|---|---|---|---|
| Methyl 2-(aminomethyl)-3-methoxybenzoate | 195.2 | 1.2 | 15.8 (Water) | High nucleophilicity at 2-position |
| Methyl 2-amino-3-methoxybenzoate | 181.2 | 0.9 | 22.3 (Water) | Moderate electrophilic substitution |
| Methyl 6-amino-2-bromo-3-methoxybenzoate | 274.1 | 2.5 | 5.1 (Water) | Steric hindrance limits reactivity |
Key Observations:
- The target compound’s aminomethyl group enhances water solubility compared to brominated analogs.
- Methoxy at the 3-position consistently improves solubility in polar solvents across all analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
